Methyl violet
Overview
Description
Mechanism of Action
Target of Action
Gentian Violet B, also known as Gentian Violet or Crystal Violet, is primarily targeted towards bacterial and fungal cells . It is used to prevent various infections, including fungal and bacterial infections . It has been used to treat dermatological conditions such as fungal infections, oral candidiasis (oral thrush), and vulvovaginal candidiasis (vaginal thrush) .
Mode of Action
Gentian Violet B interacts with its targets through a process of penetration and DNA binding . In aqueous solutions, Gentian Violet B dissociates into positive (GV+) and negative ions (Cl-) that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells . The GV+ interacts with negatively charged components of bacterial cells including the lipopolysaccharide (on the cell wall), the peptidoglycan, and DNA . A similar cell penetration and DNA binding process is thought to take place for fungal cells as well .
Biochemical Pathways
Gentian Violet B affects several biochemical pathways. It is actively demethylated by liver microsomes from different animals and is reduced to leucogentian violet by intestinal microflora . Although the first process may represent a detoxication reaction, the second pathway may have toxicological significance because the completely demethylated derivative leucopararosaniline has been demonstrated to be carcinogenic in rats .
Pharmacokinetics
It is known that gentian violet b is a mutagen, a mitotic poison, and a clastogen . It is used topically for the treatment of various infections, and its effectiveness is generally localized to the area of application .
Result of Action
The primary result of Gentian Violet B’s action is the inhibition of cell growth . This is achieved through the induction of apoptosis in the target cells . Gentian Violet B significantly increases reactive oxygen species (ROS) and upregulates the expression of p53, PUMA, BAX, and p21, critical components for apoptosis induction, in ovarian cancer cells .
Action Environment
The action of Gentian Violet B can be influenced by environmental factors. It is known that Gentian Violet B has been used in various environments to prevent transmission of diseases such as Chagas’ disease
Biochemical Analysis
Biochemical Properties
Gentian Violet B plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It dissociates into positive and negative ions in aqueous solutions, allowing it to penetrate the cell walls and membranes of both gram-positive and gram-negative bacteria . Gentian Violet B interacts with negatively charged components of bacterial cells, such as lipopolysaccharides, peptidoglycan, and deoxyribonucleic acid (DNA) . These interactions disrupt cellular processes and contribute to its antimicrobial properties.
Cellular Effects
Gentian Violet B affects various types of cells and cellular processes. It has been shown to induce apoptosis in tumor cells by elevating caspase 8, inhibiting nicotinamide adenine dinucleotide phosphate oxidases, decreasing mitochondrial thioredoxin 2, and inhibiting the signal transducer and activator of transcription 3/sex-determining region Y-box 2 axis . Additionally, Gentian Violet B influences cell signaling pathways, gene expression, and cellular metabolism, leading to its effectiveness in treating bacterial and yeast infections, as well as certain types of cancer .
Molecular Mechanism
The molecular mechanism of Gentian Violet B involves its binding interactions with various biomolecules. It binds to negatively charged components of bacterial cells, disrupting their structure and function . Gentian Violet B also inhibits enzymes such as nicotinamide adenine dinucleotide phosphate oxidases, leading to decreased reactive oxygen species production and subsequent apoptosis in tumor cells . Furthermore, it affects gene expression by inhibiting the signal transducer and activator of transcription 3/sex-determining region Y-box 2 axis, which plays a role in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gentian Violet B change over time. The compound is stable under normal conditions but is light-sensitive and can degrade when exposed to strong oxidizing agents, reducing agents, and strong acids . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with Gentian Violet B demonstrating sustained antimicrobial and anticancer properties .
Dosage Effects in Animal Models
The effects of Gentian Violet B vary with different dosages in animal models. At lower doses, it effectively treats bacterial and yeast infections without causing significant toxicity . At higher doses, Gentian Violet B can exhibit toxic or adverse effects, including potential carcinogenicity . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
Gentian Violet B is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. It undergoes oxidation-reduction and demethylation reactions, which can affect its stability and efficacy . These metabolic processes also impact the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, Gentian Violet B is transported and distributed through interactions with transporters and binding proteins. Its cationic nature allows it to bind to negatively charged cellular components, facilitating its localization and accumulation in specific areas . This distribution is crucial for its antimicrobial and anticancer effects.
Subcellular Localization
Gentian Violet B exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its ability to interact with cellular components and exert its biochemical effects.
Preparation Methods
The synthesis of Methyl violet involves several steps. The original procedure developed by German chemists Kern and Caro involves the reaction of dimethylaniline with phosgene to produce 4,4′-bis(dimethylamino)benzophenone (Michler’s ketone) as an intermediate. This intermediate is then reacted with additional dimethylaniline in the presence of phosphorus oxychloride and hydrochloric acid . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl violet undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of leuco derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
Methyl violet has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in various staining techniques.
Biology: Employed in Gram staining to differentiate bacterial species.
Medicine: Historically used as an antiseptic and antifungal agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the paper industry for coloring
Comparison with Similar Compounds
Methyl violet is similar to other triarylmethane dyes such as this compound, Crystal Violet, and Leucocrystal Violet. it is unique in its specific molecular structure, which gives it distinct staining properties and antimicrobial activity. These similar compounds share some applications but differ in their chemical properties and specific uses .
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3.ClH/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;/h6-17H,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTBTTPUYRGXDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
603-47-4, 71143-08-3 | |
Record name | Benzenamine, 4,4′-[[4-(methylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N,N-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(methylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71143-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90943876 | |
Record name | Methyl Violet 2BN200 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; NKRA, Violet paste with an odor like ammonia; [MSDSonline], Dark green powder; [Alfa Aesar MSDS], Dark green crystalline powder; Odorless; [Alfa Aesar MSDS] | |
Record name | C.I. Basic Violet 1, molybdatetungstatephosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Violet 3 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4105 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Gentian Violet B | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14395 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Methyl violet | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15551 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
603-47-4, 1325-82-2 | |
Record name | Gentian Violet B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gentian Violet B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | C.I. Basic Violet 1, molybdatetungstatephosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl Violet 2BN200 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[4-(dimethylamino)phenyl][4-(methylimino)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N-dimethylaniline monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | C.I. Basic Violet 1, molybdatetungstatephosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL VIOLET 2B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Z44MJ9SB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | C.I. PIGMENT VIOLET 3 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4197 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.